![molecular formula C11H11N3OS2 B14382565 N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide CAS No. 90012-59-2](/img/structure/B14382565.png)
N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide: is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide typically involves the reaction of 2-aminobenzothiazole with various acylating agents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the presence of dimethylformamide (DMF) as a solvent . This method yields high purity and good yields under relatively mild conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce reaction times . These methods are advantageous for large-scale synthesis due to their scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their ability to inhibit specific enzymes and pathways involved in bacterial infections .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors . They also find applications in the development of dyes and pigments due to their stable chemical structure.
作用機序
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of certain bacterial enzymes, thereby preventing the growth and proliferation of bacteria . The compound’s thioamide group is crucial for its binding affinity and specificity towards these targets.
類似化合物との比較
- N-(1,3-Benzothiazol-2-yl)propanamide
- N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(1,3-Benzothiazol-2-yl)-1-naphthamide
Comparison: Compared to its analogs, N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide exhibits unique properties due to the presence of the carbamothioyl group. This group enhances its reactivity and binding affinity, making it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .
特性
CAS番号 |
90012-59-2 |
|---|---|
分子式 |
C11H11N3OS2 |
分子量 |
265.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H11N3OS2/c1-2-9(15)13-10(16)14-11-12-7-5-3-4-6-8(7)17-11/h3-6H,2H2,1H3,(H2,12,13,14,15,16) |
InChIキー |
QDYYDOPJAUBPOO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(=S)NC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


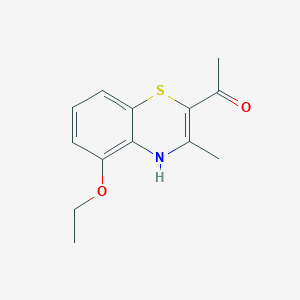
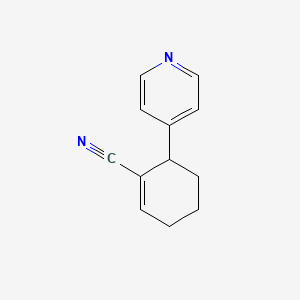

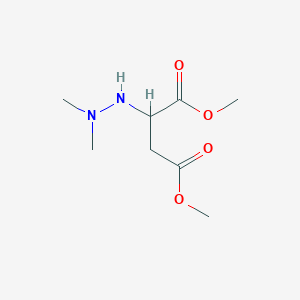
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
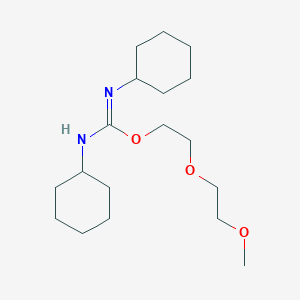
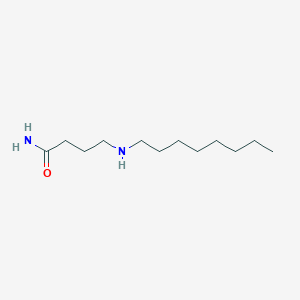
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
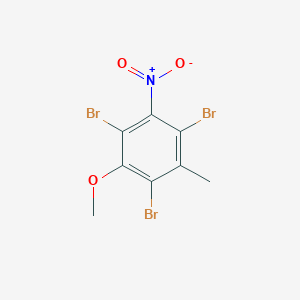
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)

![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)

